molecular formula C15H15NO4S B2574975 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid CAS No. 327072-13-9

2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

Cat. No.: B2574975
CAS No.: 327072-13-9
M. Wt: 305.35
InChI Key: KPTXLBXBGAOYCO-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an amino group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid typically involves the sulfonation of 2,5-dimethylbenzenamine followed by coupling with benzoic acid. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The intermediate product is then reacted with benzoic acid under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors where 2,5-dimethylbenzenamine is treated with sulfuric acid. The resulting sulfonyl chloride intermediate is then purified and reacted with benzoic acid in the presence of a catalyst to produce this compound. The process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinic acid or thiol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfinic acids or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and drug development.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anti-inflammatory properties, which could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid with similar reactivity but lacking the additional functional groups.

    2,5-Dimethylbenzenesulfonic acid: Similar structure but without the benzoic acid moiety.

    Sulfanilic acid: Another sulfonamide with different substituents on the aromatic ring.

Uniqueness: 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is unique due to the presence of both the benzenesulfonyl and benzoic acid groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-7-8-11(2)14(9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTXLBXBGAOYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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